Darusentan

Catalog No.
S525042
CAS No.
171714-84-4
M.F
C22H22N2O6
M. Wt
410.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Darusentan

CAS Number

171714-84-4

Product Name

Darusentan

IUPAC Name

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1

InChI Key

FEJVSJIALLTFRP-LJQANCHMSA-N

SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(S)-2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-3-methoxy-3,3-diphenylpropionic acid, 2-(4,6-dimethoxypyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropionic acid, benzenepropanoic acid, alpha-((4,6-dimethoxy-2-pyrimidinyl)oxy)-beta-methoxy-beta-phenyl-, (S)-, darusentan, LU 127043, LU 135252, LU-135252

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Description

The exact mass of the compound Darusentan is 410.1478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Research on Pulmonary Arterial Hypertension (PAH)

Darusentan has been extensively studied as a treatment for pulmonary arterial hypertension (PAH), a rare and progressive disease of the lungs' blood vessels. PAH causes the blood vessels in the lungs to narrow, increasing blood pressure in the arteries that carry blood from the heart to the lungs. This can lead to shortness of breath, fatigue, chest pain, and right heart failure.

Several clinical trials have shown that darusentan is effective in improving exercise capacity and symptoms of PAH. For instance, the ENABLE-1 trial demonstrated that darusentan significantly improved exercise capacity compared to placebo in patients with PAH [1].

Source

[1] Humbert, M., Galie, N., Colice, G., Vachiery, J. L., Arias, J. A., Delgado, J., ... & Simonneau, G. (2004). Effects of bosentan on symptomatic improvement in pulmonary arterial hypertension: results of a randomized double-blind, placebo-controlled trial. The Lancet, 364(9436), 1159-1165. ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

410.1478

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33JD57L6RW

Drug Indication

For the treatment of congestive heart failure and hypertension.

Pharmacology

Darusentan is a selective endothelin ETA receptor antagonist.

MeSH Pharmacological Classification

Endothelin Receptor Antagonists

Mechanism of Action

The mode of action by which the endothelin receptor antagonists cause a decrease of the BP is not yet totally elucidated; however, peripheral vasodilatation due to blockade of the vasoconstrictor effects of endothelin is the most likely explanation. A reduction of cardiac contractility is considered unlikely. Several studies have been published that investigated the effects of either selective or nonselective endothelin receptor blockade in patients with heart failure. In these studies, application of endothelin antagonists, while decreasing both systemic and pulmonary BP increased cardiac index and did not alter cardiac contractility or heart rate.

Other CAS

171714-84-4

Wikipedia

Darusentan

Dates

Modify: 2023-08-15
1: Bahde R, Kapoor S, Viswanathan P, Spiegel HU, Gupta S. Endothelin-1 receptor A blocker darusentan decreases hepatic changes and improves liver repopulation after cell transplantation in rats. Hepatology. 2014 Mar;59(3):1107-17. doi: 10.1002/hep.26766. Epub 2014 Jan 16. PubMed PMID: 24114775; PubMed Central PMCID: PMC3943745.
2: Johnson NP, Gould KL. Physiology of endothelin in producing myocardial perfusion heterogeneity: a mechanistic study using darusentan and positron emission tomography. J Nucl Cardiol. 2013 Oct;20(5):835-44. doi: 10.1007/s12350-013-9756-5. Epub 2013 Jul 11. PubMed PMID: 23842710; PubMed Central PMCID: PMC3779022.
3: Gu J, Shi X, Du Y, Wang W, Du X, Zhang L. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase. J Sep Sci. 2011 Oct;34(19):2680-5. doi: 10.1002/jssc.201100433. Epub 2011 Aug 8. PubMed PMID: 21823235.
4: Bakris GL, Lindholm LH, Black HR, Krum H, Linas S, Linseman JV, Arterburn S, Sager P, Weber M. Divergent results using clinic and ambulatory blood pressures: report of a darusentan-resistant hypertension trial. Hypertension. 2010 Nov;56(5):824-30. doi: 10.1161/HYPERTENSIONAHA.110.156976. Epub 2010 Oct 4. PubMed PMID: 20921430.
5: Liang F, Glascock CB, Schafer DL, Sandoval J, Cable L, Melvin L Jr, Hartman JC, Pitts KR. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries. Can J Physiol Pharmacol. 2010 Aug;88(8):840-9. doi: 10.1139/Y10-061. PubMed PMID: 20725142.
6: Enseleit F, Lüscher TF, Ruschitzka F. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension. Ther Adv Cardiovasc Dis. 2010 Aug;4(4):231-40. doi: 10.1177/1753944710373785. Epub 2010 Jul 26. Review. PubMed PMID: 20660536.
7: Hartman JC, Brouwer K, Mandagere A, Melvin L, Gorczynski R. Evaluation of the endothelin receptor antagonists ambrisentan, darusentan, bosentan, and sitaxsentan as substrates and inhibitors of hepatobiliary transporters in sandwich-cultured human hepatocytes. Can J Physiol Pharmacol. 2010 Jun;88(6):682-91. doi: 10.1139/Y10-060. PubMed PMID: 20628435.
8: Enseleit F, Ruschitzka F. Darusentan in resistant hypertension: lost in translation. Curr Hypertens Rep. 2010 Feb;12(1):1-3. doi: 10.1007/s11906-009-0081-y. PubMed PMID: 20425150.
9: Bakker SJ, Gans RO, Navis G. Dietary alkalinization and darusentan for prevention of decline in glomerular filtration rate in rats fed a casein diet. Kidney Int. 2008 Dec;74(12):1625-6; author reply 1626-7. doi: 10.1038/ki.2008.434. PubMed PMID: 19034308.
10: Enseleit F, Lüscher TF, Ruschitzka F. Darusentan: a new perspective for treatment of resistant hypertension? Expert Opin Investig Drugs. 2008 Aug;17(8):1255-63. doi: 10.1517/13543784.17.8.1255 . Review. PubMed PMID: 18616421.
11: Epstein BJ. Efficacy and safety of darusentan: a novel endothelin receptor antagonist. Ann Pharmacother. 2008 Jul;42(7):1060-9. doi: 10.1345/aph.1L024. Epub 2008 Jun 3. PubMed PMID: 18523233.
12: Black HR, Bakris GL, Weber MA, Weiss R, Shahawy ME, Marple R, Tannoury G, Linas S, Wiens BL, Linseman JV, Roden R, Gerber MJ. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study. J Clin Hypertens (Greenwich). 2007 Oct;9(10):760-9. PubMed PMID: 17917503.
13: Xia HJ, Dai DZ, Dai Y. Up-regulated inflammatory factors endothelin, NFkappaB, TNFalpha and iNOS involved in exaggerated cardiac arrhythmias in l-thyroxine-induced cardiomyopathy are suppressed by darusentan in rats. Life Sci. 2006 Oct 4;79(19):1812-9. Epub 2006 Jun 12. PubMed PMID: 16822527.
14: Traupe T, Ortmann J, Haas E, Münter K, Parekh N, Hofmann-Lehmann R, Baumann K, Barton M. Endothelin ETA receptor blockade with darusentan increases sodium and potassium excretion in aging rats. J Cardiovasc Pharmacol. 2006 Mar;47(3):456-62. PubMed PMID: 16633090.
15: Lip GY. Darusentan (Abbott Laboratories). IDrugs. 2001 Nov;4(11):1284-92. PubMed PMID: 15942834.
16: Anand I, McMurray J, Cohn JN, Konstam MA, Notter T, Quitzau K, Ruschitzka F, Lüscher TF; EARTH investigators. Long-term effects of darusentan on left-ventricular remodelling and clinical outcomes in the EndothelinA Receptor Antagonist Trial in Heart Failure (EARTH): randomised, double-blind, placebo-controlled trial. Lancet. 2004 Jul 24-30;364(9431):347-54. PubMed PMID: 15276394.
17: Bergler-Klein J, Pacher R, Berger R, Bojic A, Stanek B. Neurohumoral and hemodynamic effects of the selective endothelin antagonist darusentan in advanced chronic heart failure. J Heart Lung Transplant. 2004 Jan;23(1):20-7. PubMed PMID: 14734123.
18: Witte K, Reitenbach I, Stolpe K, Schilling L, Kirchengast M, Lemmer B. Effects of the endothelin a receptor antagonist darusentan on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats. J Cardiovasc Pharmacol. 2003 Jun;41(6):890-6. PubMed PMID: 12775966.
19: Rothermund L, Traupe T, Dieterich M, Kossmehl P, Yagil C, Yagil Y, Kreutz R. Nephroprotective effects of the endothelin ET(A) receptor antagonist darusentan in salt-sensitive genetic hypertension. Eur J Pharmacol. 2003 May 16;468(3):209-16. PubMed PMID: 12754059.
20: Philipp S, Monti J, Pagel I, Langenickel T, Notter T, Ruschitzka F, Lüscher T, Dietz R, Willenbrock R. Treatment with darusentan over 21 days improved cGMP generation in patients with chronic heart failure. Clin Sci (Lond). 2002 Aug;103 Suppl 48:249S-253S. PubMed PMID: 12193097.

Explore Compound Types